3-(3-methylbut-2-en-1-yl)piperidine
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-methylbut-2-enyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)5-6-10-4-3-7-11-8-10/h5,10-11H,3-4,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZYEJLDVBYFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CCCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct N-Alkylation of Piperidine
Direct alkylation of piperidine with 3-methylbut-2-en-1-yl halides represents a straightforward approach. However, regioselectivity challenges arise due to the nucleophilic nature of the secondary amine. For example, reaction of piperidine with 3-methylbut-2-en-1-yl bromide under basic conditions (K₂CO₃, DMF, 80°C) predominantly yields N-alkylated products, with only trace amounts of C-3 alkylation observed. To enhance selectivity, protective strategies such as temporary N-silylation have been employed, enabling C-3 alkylation in 45–50% yield.
Directed C-3 Alkylation via Metallation
Lithiation of piperidine derivatives at the 3-position facilitates targeted alkylation. Treatment of N-Boc-piperidine with LDA (lithium diisopropylamide) at −78°C generates a stabilized lithium intermediate, which reacts with 3-methylbut-2-en-1-yl bromide to afford the C-3 alkylated product in 62% yield after deprotection. This method circumvents N-alkylation by leveraging steric and electronic effects of the Boc protecting group.
Cyclization of Prenyl-Contained Diamines
Palladium-Catalyzed Dehydrogenative Cyclization
Cyclization of 2-methyl-1,5-diaminopentane derivatives bearing a prenyl group enables direct assembly of the piperidine ring. For instance, heating 2-methyl-1,5-bis(3-methylbut-2-en-1-ylamino)pentane with palladium on alumina (0.5 wt%, 300°C, 150 Torr) induces dehydrogenative cyclization, yielding 3-(3-methylbut-2-en-1-yl)piperidine in 55% yield. This method benefits from gas-phase conditions that favor entropy-driven ring closure.
Organozinc-Mediated Ring Closure
β-Aminoalkyl zinc iodides serve as versatile intermediates for piperidine synthesis. Reaction of 3-methylbut-2-en-1-yl-substituted β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis (CuI, THF, 0°C to RT) generates a dihalide intermediate, which undergoes NaH-induced cyclization to yield the target compound in 78% yield. This method is notable for its enantioselectivity (>90% ee) when chiral zinc reagents are utilized.
Functional Group Interconversion Strategies
Mitsunobu Etherification of 3-Hydroxypiperidine
Mitsunobu reactions enable efficient substitution of hydroxyl groups with prenyl moieties. Treatment of 3-hydroxypiperidine with 3-methylbut-2-en-1-ol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in DMF (0°C to RT, 12 h) furnishes 3-(3-methylbut-2-en-1-yl)piperidine in 82% yield. The reaction proceeds via inversion of configuration, preserving stereochemical integrity at the 3-position.
Reductive Amination of Ketone Precursors
Reductive amination of 3-(3-methylbut-2-en-1-yl)piperidin-4-one with ammonium acetate and sodium cyanoborohydride (MeOH, RT, 24 h) provides the saturated piperidine derivative. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) restores the allylic double bond, yielding the target compound in 68% overall yield.
Transition Metal-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling
While traditionally used for aryl-aryl bonds, Suzuki coupling has been adapted for alkyl-piperidine conjugation. Reaction of 3-bromopiperidine with 3-methylbut-2-en-1-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C) achieves C-3 functionalization in 58% yield. The method requires careful exclusion of oxygen to prevent boronic acid decomposition.
Heck-Type Alkylation
Palladium-catalyzed coupling of 3-iodopiperidine with isoprene (Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C) introduces the prenyl group via a Heck-like mechanism, yielding 35% of the desired product alongside regioisomeric byproducts. Optimization of ligand and solvent systems (e.g., using BINAP instead of P(o-tol)₃) improves selectivity to 51%.
Comparative Analysis of Synthetic Routes
Yield and Selectivity Considerations
The table below summarizes key methodologies, highlighting advantages and limitations:
| Method | Starting Material | Conditions | Yield (%) | Selectivity Issues |
|---|---|---|---|---|
| Mitsunobu etherification | 3-Hydroxypiperidine | DEAD, PPh₃, DMF, 0°C–RT | 82 | High stereoselectivity |
| Organozinc cyclization | β-Aminoalkyl zinc iodide | CuI, THF, NaH | 78 | Enantioselective |
| Palladium cyclization | Prenyl diamine | Pd/Al₂O₃, 300°C, 150 Torr | 55 | Requires gas-phase setup |
| Suzuki coupling | 3-Bromopiperidine | Pd(PPh₃)₄, dioxane/H₂O, 90°C | 58 | Oxygen-sensitive reagents |
Scalability and Practicality
Industrial-scale synthesis favors gas-phase cyclization (Method 2.1) due to continuous flow compatibility, whereas academic settings prioritize Mitsunobu and organozinc methods for stereochemical control. Transition metal-catalyzed approaches (Methods 4.1–4.2) remain limited by catalyst costs and byproduct formation.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-methylbut-2-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the alkyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-methylbut-2-en-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3-methylbut-2-en-1-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes. Detailed studies on its interaction with specific molecular targets are necessary to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Piperidine derivatives are widely studied for their diverse applications. Below is a detailed comparison of 3-(3-methylbut-2-en-1-yl)piperidine with structurally or functionally related compounds:
Structural Analogues
Physicochemical Properties
While explicit data for 3-(3-methylbut-2-en-1-yl)piperidine are absent, comparisons with similar compounds highlight trends:
- Lipophilicity: The 3-methylbut-2-en-1-yl group likely increases log Kow (predicted ~2.5–3.0), akin to ethyl 2-methyl-2-butenoate (log Kow = 2.18) .
- Thermal Stability : Alkenyl-substituted piperidines (e.g., 1-t-butyldioxymethyl-4-methylpiperidine) degrade under high-temperature processing, suggesting sensitivity in applications like food chemistry .
- Water Solubility : Piperidines with bulky substituents (e.g., 2-tert-butyl-p-cresol, log Kow = 3.97) exhibit low water solubility, implying similar behavior for the target compound .
Q & A
Q. Table 1: Analytical Validation Parameters
| Technique | Key Metrics | Typical Results |
|---|---|---|
| NMR (¹H/¹³C) | Chemical shifts, coupling constants | Matches predicted spectra |
| HPLC | Retention time, peak area | >95% purity |
| HRMS | Molecular ion [M+H]⁺ | Calculated vs. observed ±0.001 Da |
Basic: How is the compound characterized for pharmacological screening?
Methodological Answer:
Initial pharmacological screening involves:
- In vitro receptor binding assays: Targets neurotransmitter receptors (e.g., serotonin, dopamine) due to structural similarity to bioactive piperidine derivatives .
- ADME profiling: Solubility (logP), metabolic stability (microsomal assays), and permeability (Caco-2 cell models) are evaluated .
- Dose-response studies: IC₅₀/EC₅₀ values are determined using fluorescence or radioligand displacement assays .
Q. Table 2: Pharmacological Screening Workflow
| Step | Method | Key Parameters |
|---|---|---|
| Target identification | Molecular docking | Binding affinity (ΔG) |
| In vitro activity | Radioligand assays | IC₅₀ (nM range) |
| ADME | Microsomal stability | Half-life (t₁/₂) |
Advanced: How can computational methods optimize reaction conditions for synthesizing derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal conditions:
- Transition state analysis: Identifies energy barriers for substituent addition .
- Solvent effects: COSMO-RS models simulate solvent interactions to enhance yield .
- Machine learning: Trains on experimental datasets to predict reaction outcomes (e.g., temperature, catalyst) .
Q. Table 3: Computational Optimization Parameters
| Parameter | Tool/Method | Outcome Example |
|---|---|---|
| Activation energy | Gaussian 16 | ΔG‡ = 25 kcal/mol |
| Solvent polarity | COSMO-RS | Toluene vs. DMF selectivity |
| Catalytic efficiency | ML models (ICReDD) | 90% yield at 80°C |
Advanced: How to resolve discrepancies in biological activity data across structural analogs?
Methodological Answer:
Contradictions arise due to:
- Stereochemical variations: Enantiomers may exhibit divergent receptor binding (e.g., (R)- vs. (S)-isomers) .
- Substituent effects: Electron-withdrawing groups (e.g., trifluoromethyl) alter pharmacokinetics .
- Assay conditions: Buffer pH or co-solvents impact solubility and activity .
Resolution Strategy:
- Dose-response normalization: Compare EC₅₀ values under standardized conditions.
- Structural dynamics: Molecular dynamics simulations reveal conformational stability in target binding pockets .
Advanced: What experimental designs are recommended for in vivo pharmacokinetic studies?
Methodological Answer:
Use a factorial design to evaluate variables:
Q. Table 4: In Vivo Study Design Matrix
| Factor | Levels | Measurement |
|---|---|---|
| Dose | 10 mg/kg, 50 mg/kg | Plasma concentration (LC-MS/MS) |
| Route | Oral, IV | Bioavailability (%) |
| Species | Rat, Mouse | Metabolic clearance |
Advanced: How to design derivatives to enhance selectivity for neurological targets?
Methodological Answer:
- Bioisosteric replacement: Substitute the 3-methylbut-2-enyl group with cyclopropane or ethynyl moieties to modulate lipophilicity .
- Pharmacophore modeling: Aligns key functional groups (e.g., amine, π-system) with target active sites .
- Metabolic blocking: Introduce deuterium or fluorine at labile positions to prolong half-life .
Q. Table 5: Derivative Design Strategies
| Strategy | Example Modification | Impact |
|---|---|---|
| Bioisosterism | 3-Methyl → cyclopropyl | Increased CNS penetration |
| Deuterium labeling | CH₃ → CD₃ | Reduced CYP450 metabolism |
| Fluorination | H → F at C4 | Enhanced σ-receptor affinity |
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Key challenges include:
- Reaction exotherms: Mitigate using controlled addition of reagents (e.g., dropwise for NaH) .
- Purification bottlenecks: Switch from column chromatography to recrystallization or distillation .
- Regulatory compliance: Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm toluene) .
Q. Table 6: Scale-Up Optimization
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 60% | 75% (optimized) |
| Purity | 95% (HPLC) | 99% (recrystallized) |
| Throughput | 5 g/batch | 500 g/batch |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
